molecular formula C15H12O6 B14311157 4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one CAS No. 112430-60-1

4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one

Katalognummer: B14311157
CAS-Nummer: 112430-60-1
Molekulargewicht: 288.25 g/mol
InChI-Schlüssel: KTUWEEZXWATIOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, which contributes to their pharmacological properties . This compound, with its specific substitution pattern, exhibits unique chemical and biological properties that make it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be catalyzed by various agents, including zinc chloride and phosphoryl chloride, to improve yield and reduce reaction time . Additionally, microwave heating has been employed to enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, often utilizes large-scale organic synthesis techniques. These methods may involve continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other xanthone derivatives such as:

Uniqueness

4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

112430-60-1

Molekularformel

C15H12O6

Molekulargewicht

288.25 g/mol

IUPAC-Name

4,6-dihydroxy-1,3-dimethoxyxanthen-9-one

InChI

InChI=1S/C15H12O6/c1-19-10-6-11(20-2)14(18)15-12(10)13(17)8-4-3-7(16)5-9(8)21-15/h3-6,16,18H,1-2H3

InChI-Schlüssel

KTUWEEZXWATIOS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C=C3)O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.